(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
CAS No.: 1705692-16-5
Cat. No.: VC5055258
Molecular Formula: C20H25FN4O2S
Molecular Weight: 404.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705692-16-5 |
|---|---|
| Molecular Formula | C20H25FN4O2S |
| Molecular Weight | 404.5 |
| IUPAC Name | [4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C20H25FN4O2S/c1-14-19(28-23-22-14)20(26)25-10-6-15(7-11-25)24-12-8-16(9-13-24)27-18-5-3-2-4-17(18)21/h2-5,15-16H,6-13H2,1H3 |
| Standard InChI Key | ILZRRCAYCJGXBB-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure (CAS No. 1705340-62-0) comprises three distinct regions:
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Bipiperidinyl Core: Two piperidine rings connected via a single bond, providing conformational flexibility and potential for hydrophobic interactions.
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2-Fluorophenoxy Substituent: A fluorinated aromatic ether group at the 4-position of the bipiperidine, enhancing lipophilicity and metabolic stability.
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4-Methyl-1,2,3-thiadiazol-5-yl Methanone: A thiadiazole ring substituted with a methyl group and linked to a ketone, introducing electron-deficient regions for potential hydrogen bonding or enzymatic interactions.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₁FN₂O₃S |
| Molecular Weight | 426.532 g/mol |
| IUPAC Name | 1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(2-methylphenoxy)ethanone |
| SMILES | CC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
| Solubility | Not publicly available |
The presence of both nitrogen and sulfur in the thiadiazole ring contributes to its polarity, while the bipiperidinyl core may facilitate membrane permeability.
Synthetic Pathways and Challenges
While explicit synthetic routes for this compound remain undisclosed, analogous piperidine and thiadiazole derivatives suggest plausible strategies:
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Bipiperidine Formation: Coupling of two piperidine units via nucleophilic substitution or reductive amination, as seen in related piperazine syntheses .
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Thiadiazole Incorporation: Cyclocondensation of thiosemicarbazides with ketones or via Hantzsch-type reactions using mercaptoacetic acid derivatives.
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Fluorophenoxy Functionalization: Introduction of the 2-fluorophenoxy group through Ullmann coupling or nucleophilic aromatic substitution under basic conditions.
A hypothetical synthesis might involve:
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Step 1: Synthesis of 4-(2-fluorophenoxy)piperidine via SNAr reaction between 2-fluorophenol and 4-chloropiperidine.
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Step 2: Coupling with a second piperidine unit to form the bipiperidinyl scaffold.
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Step 3: Attachment of the thiadiazole-methanone group using acyl chloride intermediates .
Comparative Analysis with Structural Analogs
| Compound | Key Features | Bioactivity |
|---|---|---|
| LDK1229 (PubMed) | Benzhydryl piperazine scaffold | CB1 inverse agonism |
| 1-[3-(4-Fluorophenoxy)phenyl]ethanone | Fluorophenoxy ketone | Antimicrobial, anti-inflammatory |
| 5-Methyl-1,2,3-thiadiazol-4-yl derivatives | Thiadiazole core | Enzyme inhibition |
The target compound uniquely combines a bipiperidine backbone with a thiadiazole-ketone group, potentially merging the pharmacokinetic advantages of piperidines with the target selectivity of thiadiazoles.
Challenges and Future Directions
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Synthetic Optimization: Improving yield and purity of the bipiperidinyl intermediate remains critical.
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ADME Profiling: Empirical studies on absorption, distribution, metabolism, and excretion are needed to validate computational predictions.
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Target Deconvolution: High-throughput screening or affinity chromatography could identify binding partners.
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